4,5-Dimethylpyrene
Overview
Description
4,5-Dimethylpyrene is a chemical compound with the formula C18H14. It has a molecular weight of 230.3038 . The IUPAC Standard InChI is InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a fusion (melting) point of 489.7 K . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .Scientific Research Applications
On-Surface Synthesis and Chemical Reactivity
4,5-Dimethylpyrene has been utilized in the thermally induced on-surface cyclization to form nonalternant polyaromatic hydrocarbons, demonstrating unique chemical reactivities and selectivities. This approach involves thermally induced debromination followed by selective ring closure, providing access to novel polyaromatic molecules like diindeno[1,2,3-cd:1',2',3'-mn]pyrene (Eisenhut et al., 2017).
Photophysical Properties and Optoelectronic Applications
This compound derivatives have been studied for their photophysical properties, with potential applications in organic optoelectronics like organic light-emitting devices (OLEDs). These studies involve the synthesis and structural analysis of compounds, highlighting their promising characteristics for optoelectronic applications (Hu et al., 2013).
Aggregation-Induced Emission (AIE)
The introduction of highly twisted N,N-dimethylamine substituents at the 4,5-positions of pyrene activates aggregation-induced emission (AIE). This phenomenon is significant in materials science and photophysics, illustrating the intriguing chemistry of the pyrene K-region and its impact on fluorescence properties (Sasaki et al., 2017).
Anchoring to Metal Oxide Nanoparticles
Studies have shown the use of this compound derivatives in anchoring to metal oxide nanoparticles. This application is crucial in the development of photoelectrochemical cells and sensors, indicating the role of these compounds in enhancing surface coverage and photophysical interactions with nanoparticles (Taratula et al., 2006).
Two-Photon Absorption Properties
This compound derivatives have been analyzed for their two-photon absorption properties. The findings suggest that these compounds can be as efficient as anthracene in two-photon materials, with increasing efficiency correlating with the number of substituents. This insight offers a useful guideline for designing efficient two-photon materials (Kim et al., 2008).
Properties
IUPAC Name |
4,5-dimethylpyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZKPUHBCIHFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496647 | |
Record name | 4,5-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-25-1 | |
Record name | 4,5-Dimethylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15679-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5P0PZD3HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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